molecular formula C13H28Cl2N2 B1398296 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride CAS No. 1219963-89-9

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1398296
CAS No.: 1219963-89-9
M. Wt: 283.3 g/mol
InChI Key: JDNAQCXVEQRTED-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common method includes the reaction of 2-ethylpiperidine with piperidinylmethyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Piperidinylmethyl)piperidine: This compound lacks the ethyl group, which may result in different chemical and biological properties.

    2-Ethylpiperidine: This compound lacks the piperidinylmethyl group, leading to distinct reactivity and applications.

    N-Methylpiperidine:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-13-8-4-6-10-15(13)11-12-7-3-5-9-14-12;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNAQCXVEQRTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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